molecular formula C17H18BrNO3 B2721669 2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide CAS No. 632290-70-1

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Cat. No. B2721669
M. Wt: 364.239
InChI Key: NSZYOQFORVICMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Bioactive Constituents and Their Activities

A study conducted on Jolyna laminarioides, a marine species, led to the isolation of various compounds, including a related propanamide structure that exhibited chymotrypsin inhibitory activity. This compound also demonstrated activity against Escherichia coli and Shigella boydii, highlighting its potential as a bioactive molecule with antimicrobial properties (Atta-ur-rahman et al., 1997).

Synthesis and Enantiomeric Purity

Research into the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts revealed that 3-substituted (Z)-2-(bromomethyl)propenoates could be reacted to produce enantiomerically pure compounds. This process underscores the importance of such brominated compounds in the synthesis of enantiomerically pure materials (G. Martelli, M. Orena, S. Rinaldi, 2011).

Antimicrobial Properties of Bromophenols

Bromophenols isolated from the marine alga Rhodomela confervoides were found to exhibit moderate to strong antimicrobial activity against several strains of bacteria. This study demonstrates the potential of bromophenols in developing new antimicrobial agents (N. Xu et al., 2003).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

A study on the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an intermediate for synthesizing cycloprothrin, highlights the chemical's importance in creating alternatives to highly poisonous pesticides. The study details a new synthesis route, emphasizing the compound's role in pesticide development (Weng Jianquan, 2007).

Deprotonation and Reactivity Studies

Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases revealed distinct pathways leading to the formation of β-lactams or acrylanilides, depending on the deprotonation site. This study provides insight into the compound's versatile reactivity and potential applications in synthesizing biologically active molecules (Fabiana Pandolfi et al., 2019).

Safety And Hazards

This involves the study of the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves a discussion on the potential future applications or studies involving the compound, based on its known properties and activities.


Please consult with a chemist or a relevant expert for detailed information. It’s also important to note that handling chemicals should always be done following the appropriate safety guidelines and regulations.


properties

IUPAC Name

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-3-21-16-10-5-4-9-15(16)19-17(20)12(2)22-14-8-6-7-13(18)11-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYOQFORVICMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.